molecular formula C10H12ClNO3 B3042412 Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate CAS No. 617721-31-0

Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate

Cat. No.: B3042412
CAS No.: 617721-31-0
M. Wt: 229.66 g/mol
InChI Key: GXLPQAQSEJUUGN-UHFFFAOYSA-N
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Description

Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate is a chemical compound with the molecular formula C₁₀H₁₂ClNO₃. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its applications in organic synthesis and potential biological activities.

Scientific Research Applications

Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically applies to drugs or bioactive compounds. As there is no available information on “Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate” being used as a drug or bioactive compound, its mechanism of action is unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of amides, thioesters, or ethers.

    Hydrolysis: Formation of 5-(Chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylic acid.

    Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [5-(Bromoacetyl)-1-methyl-1H-pyrrol-2-yl]acetate
  • Methyl [5-(Iodoacetyl)-1-methyl-1H-pyrrol-2-yl]acetate
  • Methyl [5-(Fluoroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate

Uniqueness

Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. The chloroacetyl group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl 2-[5-(2-chloroacetyl)-1-methylpyrrol-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-12-7(5-10(14)15-2)3-4-8(12)9(13)6-11/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLPQAQSEJUUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)CCl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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